N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide
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Overview
Description
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-methoxyphenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.
Attachment of the Tetrazole to the Naphthamide: This step involves the reaction of the tetrazole derivative with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.
Substitution: Sodium hydride, dimethylformamide, room temperature.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. It may serve as a model compound for the development of new drugs, particularly those targeting enzymes or receptors that interact with tetrazole rings.
Medicine
Medically, derivatives of this compound could be explored for their potential as therapeutic agents
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and the presence of multiple functional groups that can be further modified.
Mechanism of Action
The mechanism by which N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrazole ring can form hydrogen bonds and ionic interactions with biological targets, while the naphthamide moiety can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide: Similar structure but with a chloro group instead of a methoxy group.
N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group is an electron-donating group, which can stabilize positive charges and influence the compound’s behavior in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-27-18-10-8-17(9-11-18)25-19(22-23-24-25)13-21-20(26)16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJSLBWXKONOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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